N'-(4-((tert-butyldimethylsilyl)oxy)cyclohexylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-(4-((tert-butyldimethylsilyl)oxy)cyclohexylidene)-4-methylbenzenesulfonohydrazide is a complex organic compound with a unique structure that includes a tert-butyldimethylsilyl group, a cyclohexylidene moiety, and a benzenesulfonohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((tert-butyldimethylsilyl)oxy)cyclohexylidene)-4-methylbenzenesulfonohydrazide typically involves multiple steps, starting from readily available precursors. One common route involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, followed by the formation of a cyclohexylidene intermediate. The final step involves the reaction of the cyclohexylidene intermediate with 4-methylbenzenesulfonohydrazide under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N’-(4-((tert-butyldimethylsilyl)oxy)cyclohexylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonohydrazide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-(4-((tert-butyldimethylsilyl)oxy)cyclohexylidene)-4-methylbenzenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-((tert-butyldimethylsilyl)oxy)cyclohexylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde: A related compound with a similar TBDMS group but different functional groups.
(tert-Butyldimethylsilyloxy)acetaldehyde: Another compound with a TBDMS group, used in different synthetic applications.
Uniqueness
N’-(4-((tert-butyldimethylsilyl)oxy)cyclohexylidene)-4-methylbenzenesulfonohydrazide is unique due to its combination of functional groups, which imparts specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical transformations and applications in various fields of research .
Properties
IUPAC Name |
N-[[4-[tert-butyl(dimethyl)silyl]oxycyclohexylidene]amino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3SSi/c1-15-7-13-18(14-8-15)25(22,23)21-20-16-9-11-17(12-10-16)24-26(5,6)19(2,3)4/h7-8,13-14,17,21H,9-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIASSTWLJHSZAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC(CC2)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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